molecular formula C16H13N3O3 B14299422 3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate CAS No. 112369-33-2

3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate

Cat. No.: B14299422
CAS No.: 112369-33-2
M. Wt: 295.29 g/mol
InChI Key: IUKSWDHZHXUICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that includes a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves the reaction of quinoxaline derivatives with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of quinoxaline intermediates, followed by the introduction of the benzylcarbamoyl group through a series of chemical reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with a similar ring structure but lacking the benzylcarbamoyl group.

    Benzylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-(Benzylcarbamoyl)-1-oxoquinoxalin-1-ium-4(1H)-olate is unique due to its specific combination of the quinoxaline ring and the benzylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112369-33-2

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

N-benzyl-1-oxido-4-oxoquinoxalin-4-ium-2-carboxamide

InChI

InChI=1S/C16H13N3O3/c20-16(17-10-12-6-2-1-3-7-12)15-11-18(21)13-8-4-5-9-14(13)19(15)22/h1-9,11H,10H2,(H,17,20)

InChI Key

IUKSWDHZHXUICM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C[N+](=O)C3=CC=CC=C3N2[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.